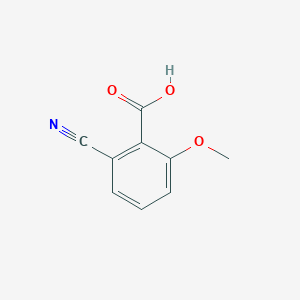

2-Cyano-6-methoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acids

Substituted benzoic acids are a class of organic compounds that have been the subject of extensive research due to the predictable yet nuanced effects of different functional groups on the acidity and reactivity of the benzoic acid core. libretexts.org The presence of substituents on the benzene (B151609) ring can significantly alter the electron density distribution, thereby influencing the properties of the carboxyl group. libretexts.orgmdpi.com

Electron-withdrawing groups, such as the cyano group (-CN), tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. libretexts.orgresearchgate.net Conversely, electron-donating groups, like the methoxy (B1213986) group (-OCH3), generally decrease the acidity. libretexts.org The specific positioning of these groups on the aromatic ring further refines these electronic effects. In 2-cyano-6-methoxybenzoic acid, the interplay between the electron-withdrawing cyano group and the electron-donating methoxy group at the ortho positions relative to the carboxylic acid creates a unique electronic environment that is a subject of interest in chemical studies.

Theoretical studies using density functional theory (DFT) have been employed to analyze the gas-phase acidity of substituted benzoic acids, providing insights into the inductive and resonance contributions of various substituents. mdpi.com These computational approaches help in understanding and predicting the chemical behavior of complex molecules like this compound.

Significance in Organic Synthesis and Advanced Chemical Transformations

The strategic placement of the cyano and methoxy groups makes this compound a versatile intermediate in organic synthesis. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, offering a handle for further molecular elaboration. The methoxy group can also be a site for chemical modification, although it is generally more stable.

While specific synthetic applications of this compound are detailed in proprietary and academic literature, the broader class of cyanobenzoic acids serves as crucial precursors in the synthesis of various complex molecules. For instance, related compounds like 2-amino-5-cyanobenzoic acid derivatives are prepared through processes involving the introduction of a cyano group onto a substituted benzene ring. google.com The synthesis of related methoxybenzoic acid derivatives, such as 2-methoxy-6-methylbenzoic acid, involves multi-step processes including reduction, diazotization, hydrolysis, and methylation. google.com These synthetic strategies highlight the importance of substituted benzoic acids as building blocks in the creation of new chemical entities.

Overview of Contemporary Research Paradigms

Current research involving substituted benzoic acids is diverse, ranging from fundamental studies of their chemical properties to their application in materials science and medicinal chemistry. While direct research on this compound is often part of larger, more complex synthetic endeavors, related structures are actively investigated.

For example, research on compounds like 2-cyano-6-methoxybenzothiazole, which shares a similar substitution pattern, has shown its utility in the synthesis of firefly luciferin (B1168401) and luciferin β-glycosides for sensitive enzyme assays. sigmaaldrich.comsigmaaldrich.com This indicates the potential for the 2-cyano-6-methoxy substitution pattern to be incorporated into biologically active molecules. Furthermore, studies on other isomers, such as 3-cyano-2-methoxybenzoic acid, contribute to the broader understanding of how substituent placement affects molecular properties and reactivity. nih.gov

The table below provides a summary of key properties for this compound and related compounds, illustrating the data available for such molecules in chemical databases.

| Property | This compound | 2-Cyano-6-methoxybenzothiazole | 3-Cyano-2-methoxybenzoic acid |

| Molecular Formula | C9H7NO3 | C9H6N2OS | C9H7NO3 |

| Molecular Weight | 177.16 g/mol | 190.22 g/mol | 177.16 g/mol |

| CAS Number | 1261674-68-3 | 943-03-3 | 406938-74-7 |

Note: The data in this table is compiled from publicly available chemical information sources. sigmaaldrich.comnih.govbldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-cyano-6-methoxybenzoic acid |

InChI |

InChI=1S/C9H7NO3/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4H,1H3,(H,11,12) |

InChI Key |

NQHVHWCYMNSQJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation

Established Synthetic Routes to 2-Cyano-6-methoxybenzoic Acid

The creation of this compound is a multi-step process that demands careful selection of starting materials and a well-orchestrated sequence of reactions.

Precursor Design and Selection

The foundation of a successful synthesis lies in the judicious choice of precursors. For this compound, common starting materials include derivatives of benzoic acid, such as 2-methoxybenzoic acid or other appropriately substituted aromatic compounds. organic-chemistry.orgacs.org The inherent directing effects of the substituents on the aromatic ring are a critical consideration. For instance, the methoxy (B1213986) group is an ortho-para director in electrophilic aromatic substitution, while the carboxylic acid group can direct metallation to its ortho position. organic-chemistry.orgwikipedia.org These directing effects are pivotal in achieving the desired regiochemistry.

A plausible synthetic pathway might commence with a precursor like 2-methoxy-6-methylbenzoic acid. google.comsynquestlabs.com This precursor already contains the desired methoxy group and a methyl group that can be subsequently functionalized to the cyano group. Another approach could involve starting with a compound that already possesses a nitrogen-containing functional group, such as 2-methyl-6-nitrobenzoic acid, which can be reduced to an amino group and then converted to the nitrile. google.com

The selection of precursors is often guided by their commercial availability, cost, and the efficiency of the subsequent transformations. The table below outlines some potential precursors and the rationale for their selection.

| Precursor | Rationale for Selection |

| 2-Methoxybenzoic acid | Contains the required methoxy and carboxylic acid groups. The challenge lies in the selective introduction of the cyano group at the C6 position. organic-chemistry.orgacs.org |

| 2-Methyl-6-nitrobenzoic acid | The nitro and methyl groups can be chemically transformed into the desired cyano and carboxylic acid functionalities, respectively. google.com |

| 2,6-Dichlorobenzonitrile | The chloro groups can be substituted by a methoxy group, followed by hydrolysis of the nitrile to a carboxylic acid, and then re-introduction of the cyano group. google.com |

Multi-Step Synthesis Pathways

The synthesis of this compound from its precursors invariably involves multiple steps. These synthetic sequences are designed to introduce the required functional groups in a controlled manner, avoiding unwanted side reactions.

One potential multi-step pathway could begin with 2-methoxy-6-methylbenzoic acid. google.comsynquestlabs.com The methyl group can be brominated using a reagent like N-bromosuccinimide (NBS) to form 2-bromo-6-methoxybenzoic acid. This intermediate can then undergo a cyanation reaction, where the bromine atom is replaced by a cyano group, to yield the final product.

Alternatively, a route starting from 2-methyl-6-nitrobenzoic acid would first involve the reduction of the nitro group to an amine. google.com This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. The resulting 2-amino-6-methylbenzoic acid can then undergo a Sandmeyer reaction, a well-established method for converting an amino group into a cyano group via a diazonium salt intermediate. numberanalytics.com

The following table provides a generalized overview of a potential multi-step synthesis.

| Step | Transformation | Key Reagents and Conditions |

| 1 | Functional Group Interconversion | e.g., Reduction of a nitro group to an amine using H₂/Pd. google.com |

| 2 | Diazotization | e.g., Treatment of an aniline (B41778) derivative with a diazotizing agent like nitrous acid. google.comnumberanalytics.com |

| 3 | Cyanation | e.g., Reaction of the diazonium salt with a cyanide source, such as copper(I) cyanide (Sandmeyer reaction). numberanalytics.com |

| 4 | Oxidation/Hydrolysis (if necessary) | Conversion of a precursor functional group (e.g., methyl) to a carboxylic acid. |

Strategic Approaches for Aromatic Functionalization

The regioselective introduction of functional groups onto the aromatic ring is a cornerstone of synthesizing substituted benzoic acids like this compound.

Directed Metalation Reactions for Regioselective Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.

In the context of 2-methoxybenzoic acid, both the methoxy and the carboxylic acid groups can act as DMGs. organic-chemistry.orgacs.orgacs.org The carboxylate group, formed in situ by the deprotonation of the carboxylic acid by the organolithium base, is a particularly effective DMG. organic-chemistry.orgacs.org By carefully choosing the organolithium reagent and reaction conditions, it is possible to achieve selective metalation at either the C3 or C6 position of 2-methoxybenzoic acid. organic-chemistry.orgacs.org For instance, treatment with s-BuLi/TMEDA at low temperatures directs metalation exclusively to the C6 position, ortho to the carboxylate. organic-chemistry.orgacs.org This regioselectivity is crucial for the synthesis of 6-substituted 2-methoxybenzoic acids.

Cyanation Methodologies

The introduction of a cyano group onto an aromatic ring can be accomplished through several methods. wikipedia.org The choice of method often depends on the nature of the substrate and the desired reaction conditions.

Sandmeyer Reaction: As mentioned earlier, the Sandmeyer reaction is a classic method for converting an aryl diazonium salt, derived from an aniline, into an aryl nitrile using a copper cyanide salt. numberanalytics.comwikipedia.org This is a reliable method for introducing a cyano group at a specific position on the aromatic ring.

Nucleophilic Aromatic Substitution: If the aromatic ring is substituted with a good leaving group, such as a halogen, in an activated position, a cyano group can be introduced via nucleophilic aromatic substitution using a cyanide salt like sodium or potassium cyanide.

Transition-Metal-Catalyzed Cyanation: Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed cyanation reactions. numberanalytics.comwikipedia.org Palladium, nickel, and copper catalysts are commonly used to facilitate the reaction between an aryl halide (or triflate) and a cyanide source. numberanalytics.comgoogle.comorganic-chemistry.org These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods. For example, palladium-catalyzed cyanation using zinc cyanide is a widely employed technique. numberanalytics.com

Synthesis of Analogues and Derivatives of this compound

The synthetic methodologies described for this compound can be adapted to prepare a variety of its analogues and derivatives. By starting with different substituted precursors or by employing different electrophiles in directed metalation reactions, a wide range of functional groups can be introduced onto the aromatic ring.

For example, starting with a different methoxybenzoic acid isomer, such as 3-methoxybenzoic acid or 4-methoxybenzoic acid, would lead to the corresponding cyano-substituted isomers. acs.orgchemicalbook.com Similarly, using different halogenated precursors in transition-metal-catalyzed cyanation reactions would allow for the synthesis of various halo-cyano-methoxybenzoic acid derivatives.

The synthesis of flavones from 2-methoxybenzoic acids has also been reported, showcasing the versatility of this scaffold in the preparation of other classes of compounds. researchgate.net Furthermore, the synthesis of novel fatty acids, such as (±)-2-methoxy-6-icosynoic acid, highlights the potential for creating structurally diverse molecules with potential biological activity. nih.gov

Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification, a fundamental reaction in organic synthesis for protecting the carboxyl group or for creating derivatives with altered physical and chemical properties.

One effective method for the esterification of aryl carboxylic acids is through catalysis with N-bromosuccinimide (NBS). This approach offers a metal-free and mild reaction condition for the synthesis of various aromatic and alkyl esters. For instance, the general procedure involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of NBS. google.com In a related context, the synthesis of 2-methoxybenzoic acid ethyl ester has been documented, which proceeds by reacting the corresponding aryl halide with potassium ethyl oxalate, showcasing a pathway to ester formation on a similar structural backbone.

The following table summarizes representative conditions for the esterification of substituted benzoic acids, which can be adapted for this compound.

| Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-bromosuccinimide | Carboxylic acid, Methanol | Neat | 70 | up to 100 | google.com |

| Palladium(II) trifluoroacetate | Aryl bromide, Potassium ethyl oxalate | NMP | 150 | 79 |

Table 1: Representative Esterification Conditions for Substituted Benzoic Acids.

Nitrile Group Transformations (e.g., Hydrolysis, Reduction, Nitrile Oxide Formation)

The nitrile group (-C≡N) is a valuable functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of this compound.

Hydrolysis: The hydrolysis of nitriles is a common method to produce carboxylic acids or amides. This transformation can be carried out under either acidic or basic conditions. libretexts.orgquora.comvaia.comnih.gov

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. vaia.comnih.gov The reaction proceeds through an intermediate amide, which is further hydrolyzed. libretexts.orgquora.com

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia. vaia.comnih.govquora.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. vaia.com Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. quora.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. The reaction is usually carried out in a solvent like diethyl ether, followed by an acidic workup. wikipedia.org

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or Raney nickel) can also be used for nitrile reduction. This method is often considered more economical for large-scale synthesis. youtube.com

The choice of reducing agent is crucial as some milder reagents can lead to the formation of aldehydes. youtube.com

Nitrile Oxide Formation: Nitrile oxides are highly reactive intermediates that can be generated from nitrile precursors and are valuable in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like isoxazoles and isoxazolines. wjpmr.comnih.gov Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxymoyl chlorides or the oxidation of aldoximes. wjpmr.commonash.edu The in-situ generation of nitrile oxides is often preferred to minimize their dimerization. wjpmr.com These cycloaddition reactions are a cornerstone of "click chemistry," known for their high efficiency and selectivity. masterorganicchemistry.com

Methoxyl Group Modifications

The methoxy group (-OCH₃) on the aromatic ring can also be a site for chemical modification, most notably through ether cleavage to yield a hydroxyl group.

Demethylation: The cleavage of the methyl ether to form a phenol (B47542) is a common transformation. This can be achieved using strong acids or other specific reagents.

Hydrohalic Acids: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers. wikipedia.orgmdma.ch The reaction involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion. wikipedia.orgmdma.ch For instance, p-methoxybenzoic acid has been cleaved to p-hydroxybenzoic acid using concentrated hydriodic acid. organic-chemistry.org

Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for the dealkylation of aromatic ethers. brazilianjournals.com.br

Other Reagents: Other reagents, such as 2-(diethylamino)ethanethiol, have been developed for the deprotection of aromatic methyl ethers under milder conditions. brazilianjournals.com.br

A study on the Friedel-Crafts reaction of 2,6-dimethoxyphenol (B48157) showed that selective cleavage of one methoxy group can occur under certain conditions, highlighting the potential for regioselective modifications. nih.gov

Considerations for Synthetic Efficiency and Atom Economy

In modern organic synthesis, the efficiency and environmental impact of a reaction pathway are critical considerations. The principles of green chemistry, particularly atom economy and step economy, provide a framework for evaluating and designing more sustainable synthetic routes. wjpmr.comresearchgate.net

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. monash.edu Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the final product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

For the synthesis of this compound and its derivatives, choosing reactions with high atom economy is crucial for minimizing waste. For example, catalytic hydrogenation for nitrile reduction is more atom-economical than using stoichiometric reducing agents that generate significant waste.

The development of continuous flow processes for the synthesis of substituted benzoic acids offers a safer and more efficient alternative to traditional batch reactions, particularly when using reagents like oxygen. researchgate.net By optimizing reaction conditions and catalyst selection, both the yield and the green credentials of the synthesis can be significantly improved. wjpmr.com

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms

The reaction pathways of 2-Cyano-6-methoxybenzoic acid are diverse, owing to the presence of multiple reactive sites. The reactivity of each functional group can be selectively targeted under specific reaction conditions.

Carboxylic Acid Group Reactivity

The carboxylic acid group is a key site for transformations such as esterification, amide bond formation, and decarboxylation.

Esterification: The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. In the case of this compound, esterification can be achieved by reacting the acid with an alcohol in the presence of a suitable catalyst. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient catalyst for the direct esterification of various aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov While a specific example for this compound is not provided, the general procedure involves stirring the carboxylic acid, alcohol, and a catalytic amount of NBS at elevated temperatures. nih.gov Another method involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which allows for the synthesis of various carboxylic esters in excellent yields from nearly equimolar amounts of carboxylic acids and alcohols. organic-chemistry.org

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent. Reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) have been used for the formation of amide bonds in an aqueous micellar medium, providing an environmentally friendly approach. organic-chemistry.org 5-methoxy-2-iodophenylboronic acid has also been identified as a highly active catalyst for direct amidation at ambient temperature. organic-chemistry.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. The ease of decarboxylation often depends on the stability of the resulting carbanion. For benzoic acid derivatives, this reaction is generally difficult. However, studies on related molecules like 2,4-dimethoxybenzoic acid show that decarboxylation can be accelerated in acidic solutions. researchgate.net The proposed mechanism involves protonation of the electron-rich carboxyl group, followed by nucleophilic attack of water to form a hydrated intermediate. Subsequent protonation of the aromatic ring at the position alpha to the carboxyl group leads to a pre-decarboxylation intermediate, which then undergoes C-C bond cleavage. researchgate.net The rate of decarboxylation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methoxy (B1213986) group, can affect the stability of intermediates and thus the reaction rate. nih.gov

| Reaction Type | Reagents/Catalysts | Key Features | Reference |

| Esterification | N-bromosuccinimide (NBS) | Metal-free, mild conditions | nih.gov |

| Esterification | 2-Methyl-6-nitrobenzoic anhydride, DMAP | High chemoselectivity, nearly equimolar reactants | organic-chemistry.org |

| Amide Formation | COMU, 2,6-lutidine | Aqueous micellar medium | organic-chemistry.org |

| Amide Formation | 5-Methoxy-2-iodophenylboronic acid | Catalytic, ambient temperature | organic-chemistry.org |

| Decarboxylation | Acidic solutions (e.g., H2SO4) | Proceeds via protonated intermediates | researchgate.net |

Nitrile Group Reactivity in Cycloaddition and Other Reactions

The nitrile group in this compound can participate in various reactions, most notably cycloadditions.

A notable example of the nitrile group's involvement in a formal cycloaddition is the rhodium-catalyzed [3+2] annulation reaction of 2-cyanophenylboronic acid with alkynes or alkenes. nih.gov In this process, the 2-cyanophenylboronic acid acts as a three-carbon component, and the reaction proceeds through the intramolecular nucleophilic addition of an organorhodium(I) species to the cyano group to construct the cyclic skeleton. nih.gov

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is susceptible to functionalization, primarily through electrophilic aromatic substitution and transition metal-catalyzed C-H activation. The directing effects of the existing substituents (cyano, methoxy, and carboxyl groups) play a crucial role in determining the position of new substituents.

Palladium-Catalyzed C-H Arylation: Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds. While direct C-H arylation of this compound is not explicitly detailed, studies on related benzophospholes have shown that palladium-catalyzed C-H arylation with aryl halides can proceed efficiently, even without phosphine (B1218219) ligands. nih.gov Electrochemical palladium-catalyzed oxidative double C-H arylation has also been reported as a sustainable method for creating biaryl compounds. acs.org The mechanism is proposed to involve a bimetallic system with a transmetalation process as the rate-determining step. acs.org

Catalysis in Chemical Transformations Involving this compound Derivatives

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving derivatives of this compound. Both transition metals and organocatalysts have been employed to facilitate a range of transformations.

Transition Metal-Catalyzed Processes (e.g., C-H Activation, Hydroarylation)

Transition metals, particularly palladium and rhodium, are widely used to catalyze reactions involving C-H activation and addition reactions to unsaturated systems.

Palladium-Catalyzed C-H Activation: As mentioned, palladium catalysts are effective for C-H arylation. nih.gov These reactions typically proceed through a catalytic cycle that can involve different oxidation states of palladium, such as Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathways. The specific mechanism often depends on the directing group and the oxidant used.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to be effective in various transformations. For instance, rhodium(II) carbenoids can undergo domino reactions, including cyclization/cycloaddition cascades, to synthesize complex nitrogen-containing natural products. rsc.org In the context of derivatives of the title compound, rhodium(I) complexes catalyze the annulation reactions of 2-cyanophenylboronic acid with alkynes and alkenes, showcasing the utility of the cyano group in directing bond formation. nih.gov Rhodium catalysts are also used in addition-cyclization reactions of ynones with arylboronic acids. thieme-connect.de

| Catalyst System | Reaction Type | Substrate/Reactant | Key Mechanistic Feature | Reference |

| Palladium(II) acetate | C-H Arylation | Benzophospholes, Aryl halides | Ligand-free conditions possible | nih.gov |

| Electrochemical Pd | Double C-H Arylation | Arenes | Bimetallic mechanism, transmetalation | acs.org |

| Rhodium(I) complex | [3+2] Annulation | 2-Cyanophenylboronic acid, Alkynes/Alkenes | Intramolecular nucleophilic addition to cyano group | nih.gov |

| Rhodium(II) carbenoid | Domino Cyclization/Cycloaddition | α-Diazo carbonyl compounds | Cascade reaction for alkaloid synthesis | rsc.org |

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. beilstein-journals.org

While specific applications of this compound in organocatalytic systems are not extensively documented, the principles of organocatalysis suggest potential roles for its derivatives. For example, chiral amines, such as proline, are known to catalyze aldol (B89426) and Michael reactions through the formation of enamine or iminium ion intermediates. youtube.com It is conceivable that derivatives of this compound bearing appropriate chiral moieties could function as organocatalysts. The field of asymmetric organocatalysis has seen rapid growth, with applications in the synthesis of complex molecules, including pharmaceuticals. beilstein-journals.org

Spectroscopic and Advanced Structural Characterization

X-ray Crystallography for Solid-State Structural Analysis

Analysis of Crystal Packing and Supramolecular Assemblies

A thorough search of publicly available scientific literature and crystallographic databases reveals no specific studies detailing the crystal packing and supramolecular assemblies of 2-Cyano-6-methoxybenzoic acid. The determination of a compound's crystal structure and the intricate network of intermolecular interactions that govern its solid-state arrangement is fundamentally reliant on experimental data obtained from single-crystal X-ray diffraction analysis.

To date, the crystallographic information file (CIF) for this compound, which would contain the essential atomic coordinates, unit cell dimensions, and space group information, has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD). Consequently, a detailed, experimentally-verified discussion of its crystal packing, including hydrogen bonding motifs, π-π stacking interactions, and other non-covalent forces, cannot be provided.

While computational methods could theoretically predict potential packing arrangements and intermolecular interactions, such a theoretical treatment would be speculative and would not meet the standard of a scientifically rigorous and experimentally validated structural analysis. The professional and authoritative standard for discussing crystal structures necessitates the availability of peer-reviewed, experimentally determined data.

Therefore, the detailed research findings and data tables that were requested for this section cannot be generated. The scientific community has not yet published the requisite structural investigation of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. For 2-Cyano-6-methoxybenzoic acid, these computational methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) and High-Level Ab Initio Methods

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study benzoic acid and its derivatives. vjst.vn DFT functionals like B3LYP and B3PW91, often paired with basis sets such as 6-311G(d,p), are commonly used for these types of calculations. epstem.net For instance, studies on similar molecules have utilized DFT to perform geometry optimization and calculate vibrational frequencies. vjst.vn The WB97XD functional is noted for its accuracy in various systems. nih.gov High-level ab initio methods, while computationally more intensive, can provide even more accurate results and are used for benchmarking DFT methods.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For substituted benzoic acids, the orientation of the substituent groups relative to the benzene (B151609) ring is of particular interest. Conformational analysis of related molecules, such as 2-cyano derivatives of cyclic ethers, has been performed to determine the preferred spatial arrangement of the functional groups. researchgate.net The planarity of the molecule and the dihedral angles between the carboxylic acid group, the cyano group, and the methoxy (B1213986) group with the aromatic ring are key parameters determined through geometry optimization. For example, in a study of a related benzoic acid dimer, the optimized geometry was calculated using the B3LYP/6-311++G(2d,p) basis set. vjst.vn

Electronic Structure Properties (e.g., Frontier Molecular Orbital Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. sphinxsai.com For instance, in a study of 2-methoxy-4,6-diphenylnicotinonitrile, DFT was used to explore the FMOs. nih.gov

The Molecular Electrostatic Potential (MEP) is another important property that maps the charge distribution on the molecule's surface. sphinxsai.com It helps to identify the electrophilic and nucleophilic sites within the molecule, providing insights into its interaction with other chemical species. sphinxsai.com

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which relates to chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. |

Charge Distribution Analysis (e.g., Mulliken Charge Analysis, Natural Bond Orbital Analysis)

Charge distribution analysis provides a quantitative measure of the partial charges on each atom within the molecule. Mulliken population analysis is one method to calculate these atomic charges. opticsjournal.net

Natural Bond Orbital (NBO) analysis is a more sophisticated method that provides a detailed picture of the bonding and electronic interactions within the molecule. wisc.edufaccts.de NBO analysis can identify donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the delocalization of electron density. sphinxsai.com This analysis provides insights into the stability arising from these interactions. sphinxsai.com For example, NBO analysis has been used to study intramolecular charge transfer in molecules like 2-aminoethanethiol. sphinxsai.com

Prediction and Modeling of Chemical Properties

Theoretical Acidity (pKa) Determinations

The acidity of a compound, quantified by its pKa value, is a fundamental chemical property. Computational methods, particularly DFT, can be used to predict the pKa of molecules. nih.gov These theoretical calculations are often performed in conjunction with a solvation model to mimic the behavior of the molecule in a solvent, which is crucial for accurate pKa prediction. nih.gov The pKa is determined by calculating the Gibbs free energy change for the dissociation of the acidic proton. nih.gov Different DFT functionals can be benchmarked against experimental pKa values to assess their accuracy. nih.gov For substituted benzoic acids, the nature and position of the substituents significantly influence the pKa. The electron-withdrawing cyano group is expected to increase the acidity of this compound compared to benzoic acid itself.

| Compound | Predicted Property | Method |

| Substituted Benzoic Acids | pKa | DFT with solvation model nih.gov |

Thermochemical Data Prediction (e.g., Enthalpies of Formation and Sublimation)

The prediction of thermochemical data, such as enthalpies of formation (ΔHf°) and sublimation (ΔHsub°), is a fundamental application of computational chemistry. These values are crucial for understanding the stability and phase behavior of a compound. For this compound, these properties would be predicted using high-level quantum mechanical calculations.

Typically, the process involves geometry optimization of the molecule in the gas phase using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to obtain zero-point vibrational energies and thermal corrections. The gas-phase enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes, which help in canceling out systematic errors in the calculations. rsc.orgresearchgate.net

The enthalpy of sublimation, which is the energy required for a substance to transition from a solid to a gas, can be estimated by calculating the enthalpy of the molecule in the solid state and subtracting the gas-phase enthalpy. Solid-state calculations are more complex and often involve periodic boundary conditions to simulate the crystal lattice.

Although specific values for this compound are not published, the following table illustrates the type of data that would be generated from such computational studies, with placeholder values.

| Thermochemical Property | Predicted Value (kJ/mol) |

| Gas-Phase Enthalpy of Formation (ΔHf°gas) | [Data not available] |

| Solid-Phase Enthalpy of Formation (ΔHf°solid) | [Data not available] |

| Enthalpy of Sublimation (ΔHsub°) | [Data not available] |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, theoretical studies could explore various reactions, such as its synthesis, decomposition, or its interaction with other chemical species.

To simulate a reaction mechanism, a proposed reaction pathway is mapped out. The geometries of all stationary points (reactants, intermediates, products, and transition states) along this pathway are optimized. Transition state structures, which represent the highest energy point along the reaction coordinate, are located using specialized algorithms. The existence of a single imaginary frequency in the vibrational analysis confirms a true transition state. nih.gov

The activation energy of a reaction is determined by the energy difference between the reactants and the transition state. By calculating these energies, computational chemists can predict reaction rates and determine the most likely reaction pathway. For instance, studies on the acid-catalyzed esterification of ortho-substituted benzoic acids have utilized these methods to understand the influence of the ortho-substituent on the reaction barrier. acs.org

A hypothetical reaction for this compound could be its hydrolysis. A computational study would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O bond, identifying the transition states for each step.

Computational Analysis of Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. In this compound, both intramolecular and intermolecular non-covalent interactions are expected. Intramolecularly, interactions between the cyano, methoxy, and carboxylic acid groups can influence the molecule's conformation. Intermolecularly, hydrogen bonding and π-stacking can dictate how the molecules arrange in a solid-state structure.

Various computational methods are used to analyze these weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points and characterize the nature of the interactions. The Non-Covalent Interaction (NCI) index is another powerful tool that allows for the visualization of non-covalent interactions in real space. ucl.ac.uk Molecular dynamics simulations can also be employed to study the self-association of benzoic acid derivatives in solution, revealing the dominant intermolecular interactions.

For this compound, one could computationally investigate the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the methoxy group or the nitrogen of the cyano group. Analysis of the crystal structure (if available) or predicted packing arrangements would reveal the key intermolecular hydrogen bonds and other interactions that stabilize the solid form.

Intermolecular Interactions and Supramolecular Chemistry

Host-Guest Chemistry with Macrocyclic Receptors

The architecture of 2-Cyano-6-methoxybenzoic acid, featuring a hydrophobic aromatic ring functionalized with polar cyano, methoxy (B1213986), and carboxylic acid groups, makes it a candidate for encapsulation within the cavities of macrocyclic host molecules such as calixarenes.

While specific studies on the inclusion complexes of this compound with calixarenes are not extensively documented in the literature, the principles of host-guest chemistry suggest that complex formation is feasible. Calixarenes are macrocyclic compounds with a hydrophobic cavity that can encapsulate guest molecules. The formation of such complexes is typically driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, hydrogen bonding, and π-π interactions.

For an inclusion complex to form between this compound and a calixarene, the benzoic acid moiety would likely be encapsulated within the calixarene cavity. The stability and geometry of such a complex would be influenced by the size of the calixarene cavity and the nature of any functional groups on the calixarene rim. The methoxy and cyano substituents on the benzoic acid ring would also play a role in the orientation of the guest molecule within the host.

Characterization of such inclusion complexes would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can show changes in the chemical shifts of both the host and guest protons upon complexation. Other methods like UV-Vis spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) would also be employed to confirm the formation of the complex and to study its properties.

The strength of the interaction between a host and a guest is quantified by the binding constant (K_a). A higher binding constant indicates a more stable complex. The binding constant for the complexation of this compound with a calixarene could be determined using various techniques, most notably NMR titration or UV-Vis titration.

The thermodynamic parameters of complexation, namely the enthalpy (ΔH) and entropy (ΔS) changes, provide insight into the driving forces of the binding process. These parameters can be determined directly using Isothermal Titration Calorimetry (ITC). A negative enthalpy change suggests that the complexation is an exothermic process, driven by favorable interactions such as hydrogen bonding and van der Waals forces. The entropy change reflects the change in disorder of the system upon complexation, with factors such as the release of solvent molecules from the host cavity and the loss of conformational freedom of the host and guest playing a role.

While no specific binding constants or thermodynamic data for the complexation of this compound with calixarenes are available, studies on similar substituted benzoic acids provide a framework for what might be expected. The binding affinity would be influenced by the electronic nature of the substituents on the benzoic acid ring, with electron-donating or withdrawing groups potentially affecting the π-electron density of the aromatic ring and its interaction with the calixarene cavity.

Analysis of Non-Covalent Interactions in Condensed Phases

In the absence of a host molecule, the self-assembly of this compound in the solid state is governed by a network of intermolecular interactions.

The most prominent hydrogen bonding interaction in the crystal structure of carboxylic acids is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups. This is a highly robust and common supramolecular synthon. It is highly probable that this compound would also exhibit this hydrogen-bonded dimer motif in its crystal structure.

Beyond the carboxylic acid dimer, other hydrogen bonding interactions are possible. The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor, potentially forming C-H···N hydrogen bonds with neighboring molecules. Similarly, the oxygen atoms of the methoxy and carbonyl groups can act as hydrogen bond acceptors.

The aromatic ring of this compound can participate in π-stacking interactions with adjacent molecules. These interactions can be either face-to-face or offset (parallel-displaced). The presence of both an electron-withdrawing cyano group and an electron-donating methoxy group on the aromatic ring can influence the nature of these π-stacking interactions by creating a quadrupole moment on the aromatic ring. This can lead to specific packing arrangements that maximize favorable electrostatic interactions between the π-systems of neighboring molecules.

C-H…π interactions: Aromatic C-H bonds or the methyl C-H bonds of the methoxy group can interact with the π-system of an adjacent aromatic ring.

C-H…O interactions: The C-H bonds of the aromatic ring and the methoxy group can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules.

The interplay of these various non-covalent interactions would ultimately determine the specific crystal packing and the resulting macroscopic properties of this compound.

Table 2: Summary of Potential Non-Covalent Interactions in the Condensed Phase

| Interaction | Donor | Acceptor | Expected Geometry/Role |

|---|---|---|---|

| O-H···O | Carboxylic acid -OH | Carboxylic acid C=O | Forms centrosymmetric dimers |

| C-H···N | Aromatic C-H | Cyano N | Weak hydrogen bond, influences packing |

| C-H···O | Aromatic/Methyl C-H | Carbonyl/Methoxy O | Weak hydrogen bonds, contributes to lattice energy |

| π-π Stacking | Aromatic ring | Aromatic ring | Parallel-displaced or T-shaped, stabilizes the structure |

Advanced Research Applications and Chemical Probes

Utility as Key Synthetic Intermediates in Complex Molecule Synthesis

2-Cyano-6-methoxybenzoic acid and its structural motifs are valuable building blocks in the synthesis of complex organic molecules, including pharmaceutically active compounds. The substituted phenyl ring system serves as a scaffold that can be elaborated into more complex structures.

For instance, the cyano-methoxyphenyl core is a key component in the synthesis of potent therapeutic agents. A notable example is the synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, a complex pharmaceutical ingredient. google.com The synthesis of this molecule initiates from 4-cyano-2-methoxytoluene, highlighting the importance of the cyano-methoxy-substituted phenyl unit in constructing intricate molecular architectures. google.com While this specific example does not start directly from this compound, the presence of the 4-cyano-2-methoxyphenyl group underscores the significance of this substitution pattern in medicinal chemistry. The carboxylic acid group of this compound provides a convenient handle for a variety of chemical transformations, such as amidation or esterification, further expanding its utility as a synthetic intermediate.

The synthesis of flavanones, a class of flavonoids with diverse biological activities, has been achieved from 2-methoxybenzoic acids, demonstrating the utility of this class of compounds as precursors to complex natural product-like structures. researchgate.net This suggests that this compound could potentially serve as a starting material for novel, highly substituted flavonoid derivatives.

Development and Application as Biochemical Probes

The development of chemical probes is crucial for understanding biological processes at the molecular level. These tools can be used to investigate enzyme activity and elucidate metabolic pathways.

While direct applications of this compound as an enzyme activity probe are not extensively documented, its structure lends itself to the design of such tools. The principles of probe design often involve incorporating a reactive group that can covalently bind to an enzyme's active site, along with a reporter group (e.g., a fluorophore) and often a quencher.

For example, a small-molecule probe designed to image caspase activity in vivo incorporated a 2-cyano-6-carboxyquinoline moiety. nih.gov This highlights the utility of the cyano-carboxy-aromatic scaffold in the construction of sophisticated biochemical probes. It is conceivable that this compound could be chemically modified to create novel probes. The carboxylic acid could be coupled to a linker and a reporter molecule, while the cyano group could be transformed into a reactive warhead to target specific enzyme residues. The development of latent ubiquitin-based probes that target deubiquitinating enzymes (DUBs) via a photoinitiated radical mechanism showcases the innovative strategies being employed in probe design. rsc.org

Elucidating metabolic pathways is fundamental to understanding cellular physiology and disease. Chemical probes can be used to trace the flow of metabolites through a pathway or to identify novel metabolic products. Although specific examples of this compound being used to probe metabolic pathways are not readily found in the literature, its nature as a substituted benzoic acid suggests its potential involvement in xenobiotic metabolism pathways. The study of how this compound is metabolized by cells could provide insights into the activity of enzymes such as cytochrome P450s.

Mechanistic Studies of Biomolecular Interactions

Understanding how small molecules interact with biological macromolecules is a cornerstone of drug discovery and chemical biology. This compound and its derivatives are being investigated for their potential to modulate the function of important biological targets.

The interaction between the tumor suppressor protein p53 and its negative regulator, the murine double minute 2 (MDM2) protein, is a critical target in cancer therapy. Small molecules that can inhibit this interaction can lead to the reactivation of p53 and the induction of apoptosis in cancer cells.

Several classes of MDM2-p53 interaction inhibitors are based on scaffolds that can be synthesized from substituted benzoic acid derivatives. For example, imidazoline-based inhibitors have been developed that show significant upregulation of p53 in cancer cell lines. nih.gov The synthesis of these molecules often starts from substituted benzaldehydes, which can be derived from the corresponding benzoic acids. Spirooxindole scaffolds have also been identified as a privileged structural class for inhibiting the MDM2-p53 interaction. nih.gov The synthesis of these complex molecules often involves multi-component reactions starting from substituted anilines or isatins, which can be prepared from nitrobenzoic acid precursors. The structural features of this compound make it a plausible starting material for the synthesis of novel MDM2 inhibitors.

Table 1: Research Findings on Potential MDM2-p53 Interaction Inhibitors

| Inhibitor Class | Synthetic Precursor Type | Potential Role of this compound |

|---|---|---|

| Imidazoline-based | Substituted Benzaldehydes | Could serve as a precursor to a 2-formyl-3-methoxybenzonitrile intermediate. |

This table is based on synthetic strategies for classes of MDM2 inhibitors and the plausible, though not directly documented, use of this compound as a starting material.

Monocarboxylic acid transporters (MCTs) are a family of proteins responsible for the transport of monocarboxylates, such as lactate, pyruvate, and ketone bodies, across biological membranes. These transporters play crucial roles in cellular metabolism and pH regulation.

Research has shown that benzoic acid, the parent compound of this compound, is a substrate for MCT1 and that this transporter plays a significant role in its passage across the blood-brain barrier. nih.gov Furthermore, the absorption of benzoic acid in human intestinal epithelial cells (Caco-2) is associated with the expression of MCTs. kcl.ac.uk

The inhibitor α-cyano-4-hydroxycinnamic acid is known to block the activity of MCTs, demonstrating that the presence of a cyano group is compatible with interaction with these transporters. nih.gov Given that this compound is a substituted monocarboxylic acid, it is highly probable that it also interacts with and is transported by MCTs. Investigating the kinetics and specificity of its transport could provide valuable insights into the structure-activity relationships of MCT substrates and inhibitors. The interaction between MCTs and carbonic anhydrase II, which facilitates transport activity, is another area where substituted benzoic acids could be used as probes to understand this protein-protein interaction. nih.gov

Table 2: Data on Benzoic Acid and Related Compounds with Monocarboxylic Acid Transporters

| Compound | Transporter(s) | Key Finding | Citation |

|---|---|---|---|

| Benzoic Acid | MCT1 | Transported across the blood-brain barrier. | nih.gov |

| Benzoic Acid | MCTs | Absorption in human intestinal cells. | kcl.ac.uk |

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 2-Cyano-6-methoxybenzoic acid is no exception. Current research is geared towards developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of flow chemistry . Continuous-flow protocols offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. acs.orgacs.orgresearchgate.netnih.gov For the synthesis of this compound, a flow-based approach could involve the catalyzed oxidation of a suitable precursor in a microreactor, potentially using molecular oxygen as a green oxidant. scispace.com This would not only improve the reaction's efficiency and safety but also allow for easier scalability.

Biocatalysis represents another frontier in the sustainable synthesis of aromatic compounds. nih.govnih.govresearchgate.netyoutube.com Genetically engineered microorganisms could be designed to produce precursors to this compound from simple feedstocks like glucose. nih.govnih.gov Enzymes, either in isolated form or within whole-cell systems, can offer high selectivity and operate under mild conditions, thereby reducing the environmental impact of the synthesis. youtube.comacs.org Research in this area would focus on identifying or engineering enzymes capable of performing the specific transformations required to build the target molecule.

Furthermore, the development of novel catalytic systems that are both highly efficient and recyclable is a key research goal. This includes the exploration of catalysts based on earth-abundant metals and the design of heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Exploration of Novel Reactivity and Catalytic Cycles

The unique arrangement of the cyano, methoxy (B1213986), and carboxylic acid functional groups on the aromatic ring of this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on leveraging these functionalities to develop novel chemical transformations and catalytic cycles.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where ortho-substituents sterically influence the acidity and reactivity of the carboxylic acid group. quora.comalmerja.comquora.comwikipedia.orgvedantu.comyoutube.com In the case of this compound, the presence of both a cyano and a methoxy group in the ortho positions is expected to significantly impact the reactivity of the carboxyl group. The linear geometry of the cyano group may lead to less steric hindrance compared to bulkier groups. quora.com Detailed kinetic and mechanistic studies are needed to fully understand and exploit this unique electronic and steric environment.

Future research could explore the following areas:

Decarboxylative Functionalization: The carboxylic acid group can serve as a handle for the introduction of other functional groups through decarboxylation reactions. acs.orgnih.govgoogle.comnist.govyoutube.com Research into novel catalytic systems, potentially involving palladium or copper, could enable the selective replacement of the carboxyl group with a wide range of substituents, opening up new avenues for the synthesis of complex molecules. nih.govrsc.org

Nitrile Group Transformations: The cyano group is a versatile functional group that can be transformed into amines, amides, or other heterocycles. rsc.orgnumberanalytics.comnumberanalytics.comorganic-chemistry.orglibretexts.org The development of selective catalytic methods for the transformation of the nitrile group in the presence of the other functionalities of this compound would be a valuable addition to the synthetic chemist's toolbox.

Catalytic Cycles: The molecule itself could act as a ligand in novel catalytic cycles. The coordination of the cyano and/or carboxyl groups to a metal center could lead to the development of new catalysts for a variety of organic transformations.

Advancements in Predictive Computational Chemistry and Machine Learning

Computational chemistry and machine learning are becoming increasingly indispensable tools in modern chemical research. For this compound, these approaches can provide deep insights into its properties and reactivity, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. bohrium.comucl.ac.uknih.gov Such studies can help to rationalize the observed reactivity and predict the outcomes of reactions. For instance, DFT can be used to model the transition states of potential reactions, providing valuable information about reaction mechanisms and energy barriers.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules, such as receptors or catalysts. bohrium.comucl.ac.uk This can be particularly useful in understanding its behavior in biological systems or in the design of new materials.

Machine learning (ML) is emerging as a powerful tool for predicting chemical properties and reaction outcomes. arxiv.orgmit.edursc.org By training ML models on large datasets of experimental and computational data, it may be possible to predict the reactivity of this compound and its derivatives with high accuracy. arxiv.orgnih.gov This could significantly reduce the need for time-consuming and expensive laboratory experiments. For example, ML models could be developed to predict the optimal conditions for a particular reaction or to screen for new derivatives with desired properties.

Integration with Materials Science for Novel Functional Materials

The unique structural and electronic properties of this compound make it an attractive building block for the design of novel functional materials.

One area of interest is the development of metal-organic frameworks (MOFs) . The carboxylic acid and cyano groups of the molecule can act as coordinating sites for metal ions, leading to the formation of porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The specific geometry and electronic nature of this compound could lead to MOFs with unique network topologies and functionalities.

Another potential application is in the synthesis of functional polymers . The molecule could be incorporated into polymer chains as a monomer, imparting specific properties to the resulting material. For example, the presence of the polar cyano and methoxy groups could enhance the polymer's thermal stability or its ability to interact with other molecules. Research in this area would focus on developing polymerization methods that are compatible with the functional groups of the molecule and on characterizing the properties of the resulting polymers.

Furthermore, the investigation of self-assembled monolayers (SAMs) of this compound on various surfaces could lead to new applications in areas such as molecular electronics and sensor technology. nih.gov The ability to control the orientation and packing of the molecules on a surface is crucial for the development of these technologies.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Cyano-6-methoxybenzoic acid, and how can purity be optimized?

- Methodology :

- Esterification and Hydrolysis : Start with methoxy-substituted benzoic acid derivatives. For example, esterify 6-methoxysalicylic acid using a nitrile-containing alkyl halide in the presence of a strong acid catalyst (e.g., H₂SO₄) . Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Cyano Group Introduction : Employ nucleophilic substitution or cyanation reactions (e.g., using KCN or CuCN) on halogenated intermediates . Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95% by area normalization).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Structural Confirmation : Use -NMR (δ 8.2–8.5 ppm for aromatic protons, δ 3.9 ppm for methoxy group) and -NMR (δ 165–170 ppm for carboxylic acid carbonyl) .

- Purity Assessment : HPLC with a C18 column (mobile phase: 0.1% H₃PO₄ in acetonitrile/water, 40:60 v/v; retention time ~6.2 min) .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion peak [M–H]⁻ at m/z 206.

Q. How should this compound be stored to ensure stability?

- Methodology :

- Store under inert atmosphere (N₂ or Ar) at –20°C in amber glass vials to prevent photodegradation. Pre-purge storage containers to minimize hydrolysis of the cyano group .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate storage conditions.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) for derivatives be resolved?

- Methodology :

- Advanced NMR Techniques : Use - COSY and HSQC to assign overlapping signals. For example, distinguish methoxy protons from aromatic protons using 2D correlation .

- Computational Modeling : Optimize geometry with DFT (B3LYP/6-31G*) and simulate NMR shifts using Gaussian or ADF software to cross-validate experimental data .

Q. What experimental designs are effective for studying the compound’s enzyme inhibition potential?

- Methodology :

- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) with cytochrome P450 isoforms. Pre-incubate the compound (1–100 µM) with NADPH and monitor activity loss over time .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to target enzymes like COX-2. Validate with mutagenesis (e.g., alanine scanning of active-site residues) .

Q. How can coordination chemistry applications of this compound be optimized?

- Methodology :

- Ligand Design : Test its chelation capacity with transition metals (e.g., Cu²⁺ or Fe³⁺) in aqueous/ethanol solutions. Monitor complex formation via UV-Vis (λ shift from 250 nm to 300–350 nm) .

- Catalytic Screening : Evaluate Suzuki-Miyaura coupling efficiency using Pd catalysts. Compare yields with/without the ligand to assess steric/electronic effects of the cyano and methoxy groups .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across studies?

- Methodology :

- Meta-Analysis : Aggregate data from multiple assays (e.g., antimicrobial disk diffusion vs. MIC broth dilution) and normalize to cell viability controls (MTT assay) .

- Solubility Adjustments : Test activity in DMSO/PBS mixtures (≤1% DMSO) to rule out solvent interference. Compare with freshly prepared stock solutions to avoid degradation artifacts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.